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molecular formula C3H6N2O4S B8476614 2-Oxooxazolidine-3-sulfonamide

2-Oxooxazolidine-3-sulfonamide

Cat. No. B8476614
M. Wt: 166.16 g/mol
InChI Key: JKWBMAJJDVYJNL-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Patent
US08426411B2

Procedure details

To a solution of 3-methyl-4-(3-((2-(trimethylsilyl)ethoxy)methyl)-3H-imidazo[1,2-a]pyrrolo[2,3-e]pyrazin-8-yl)cyclopentanamine (0.50 g, 1.3 mmol) and 2-chloroethyl chlorosulfonylcarbamate (0.288 g, 1.297 mmol, prepared as detailed in Biorg. Med. Chem. Lett, 2006 16, 3367-3370) in DCM (16 mL) was added TEA (0.542 mL, 3.89 mmol) drop-wise. The mixture was stirred at ambient temperature for about 2 h. The solvent was removed under reduced pressure and the residue was partitioned between water and EtOAc (30 mL each). The organic layer was washed with brine (20 mL), dried over anhydrous MgSO4, filtered and concd under reduced pressure. The residue was purified by silica gel chromatography (0% DCM for 5 min, then to 6% MeOH in DCM over the next 30 min.) to yield N-3-methyl-4-(3-((2-(trimethylsilyl)ethoxy)methyl)-3H-imidazo[1,2-a]pyrrolo[2,3-e]pyrazin-8-yl)cyclopentyl)-2-oxooxazolidine-3-sulfonamide (0.24 g, 35% yield) as an off-white solid. LC/MS (Table 1, Method a) Rt=2.42 min; MS m/z 535 (M+H)+.
Name
3-methyl-4-(3-((2-(trimethylsilyl)ethoxy)methyl)-3H-imidazo[1,2-a]pyrrolo[2,3-e]pyrazin-8-yl)cyclopentanamine
Quantity
0.5 g
Type
reactant
Reaction Step One
Quantity
0.288 g
Type
reactant
Reaction Step One
[Compound]
Name
TEA
Quantity
0.542 mL
Type
reactant
Reaction Step One
Name
Quantity
16 mL
Type
solvent
Reaction Step One
Name
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two
Name
Quantity
0 (± 1) mol
Type
solvent
Reaction Step Two

Identifiers

REACTION_CXSMILES
CC1C(C2N3C4C=CN(COCC[Si](C)(C)C)C=4N=CC3=[N:9]C=2)CC(N)C1.Cl[S:29]([NH:32][C:33](=[O:38])[O:34][CH2:35][CH2:36]Cl)(=[O:31])=[O:30].CO>C(Cl)Cl>[O:38]=[C:33]1[N:32]([S:29]([NH2:9])(=[O:31])=[O:30])[CH2:36][CH2:35][O:34]1

Inputs

Step One
Name
3-methyl-4-(3-((2-(trimethylsilyl)ethoxy)methyl)-3H-imidazo[1,2-a]pyrrolo[2,3-e]pyrazin-8-yl)cyclopentanamine
Quantity
0.5 g
Type
reactant
Smiles
CC1CC(CC1C1=CN=C2N1C1=C(N=C2)N(C=C1)COCC[Si](C)(C)C)N
Name
Quantity
0.288 g
Type
reactant
Smiles
ClS(=O)(=O)NC(OCCCl)=O
Name
TEA
Quantity
0.542 mL
Type
reactant
Smiles
Name
Quantity
16 mL
Type
solvent
Smiles
C(Cl)Cl
Step Two
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
CO
Name
Quantity
0 (± 1) mol
Type
solvent
Smiles
C(Cl)Cl

Conditions

Temperature
Control Type
AMBIENT
Stirring
Type
CUSTOM
Details
The mixture was stirred at ambient temperature for about 2 h
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

CUSTOM
Type
CUSTOM
Details
The solvent was removed under reduced pressure
CUSTOM
Type
CUSTOM
Details
the residue was partitioned between water and EtOAc (30 mL each)
WASH
Type
WASH
Details
The organic layer was washed with brine (20 mL)
DRY_WITH_MATERIAL
Type
DRY_WITH_MATERIAL
Details
dried over anhydrous MgSO4
FILTRATION
Type
FILTRATION
Details
filtered
CUSTOM
Type
CUSTOM
Details
The residue was purified by silica gel chromatography (0% DCM for 5 min
Duration
5 min

Outcomes

Product
Details
Reaction Time
2 h
Name
Type
product
Smiles
O=C1OCCN1S(=O)(=O)N
Measurements
Type Value Analysis
AMOUNT: MASS 0.24 g
YIELD: PERCENTYIELD 35%
YIELD: CALCULATEDPERCENTYIELD 111.4%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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